molecular formula C22H23N7O B2852920 (2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone CAS No. 1251684-96-4

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

Cat. No. B2852920
M. Wt: 401.474
InChI Key: XKMHLNPYXLFBMJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone is a useful research compound. Its molecular formula is C22H23N7O and its molecular weight is 401.474. The purity is usually 95%.
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Scientific Research Applications

One-pot Synthesis Techniques

An efficient one-pot synthetic procedure has been elaborated for the synthesis of pyrrole derivatives, which are economically beneficial and yield good outcomes. Such methodologies demonstrate the compound's relevance in facilitating streamlined synthetic routes for complex molecules (Kaur & Kumar, 2018).

Oxidative Functionalization

The oxidative functionalization reaction of aldehydes with pyrazole, leading to acyl pyrazole derivatives, highlights a clean, green approach to chemical synthesis. This method emphasizes the compound's potential utility in environmentally friendly chemical processes (Doherty, Wadey, Sandoval, & Leadbeater, 2022).

π-Cyclizations Catalyzed by Silver

Silver-catalyzed cyclizations of tert-butyl 2,5-diaryl-3-oxopent-4-ynoates, leading to the formation of hydroxypyrone or pulvinone structures, showcase the compound's potential in catalytic chemistry and ring formation strategies (Hermann & Brückner, 2018).

Crystal Structure Analysis

The synthesis and characterization, including crystal structure analysis, of complex molecules underline the importance of structural determination in understanding molecular interactions and properties (Cao, Dong, Shen, & Dong, 2010).

In Silico Drug-likeness and Microbial Investigation

Research into the synthesis of libraries of complex compounds followed by their characterization and in vitro microbial investigation demonstrates the compound's relevance in drug discovery, particularly in the evaluation of antibacterial, antifungal, and antimycobacterial activities (Pandya, Dave, Patel, & Desai, 2019).

properties

IUPAC Name

(2-tert-butyl-3-pyrrol-1-yl-4,6-dihydropyrrolo[3,4-c]pyrazol-5-yl)-(2-phenyltriazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23N7O/c1-22(2,3)28-20(26-11-7-8-12-26)17-14-27(15-19(17)24-28)21(30)18-13-23-29(25-18)16-9-5-4-6-10-16/h4-13H,14-15H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKMHLNPYXLFBMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)N1C(=C2CN(CC2=N1)C(=O)C3=NN(N=C3)C4=CC=CC=C4)N5C=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23N7O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

401.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2-(tert-butyl)-3-(1H-pyrrol-1-yl)pyrrolo[3,4-c]pyrazol-5(2H,4H,6H)-yl)(2-phenyl-2H-1,2,3-triazol-4-yl)methanone

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